molecular formula C9H8N2S B2801683 4-o-Tolyl-[1,2,3]thiadiazole CAS No. 449758-09-2

4-o-Tolyl-[1,2,3]thiadiazole

Cat. No.: B2801683
CAS No.: 449758-09-2
M. Wt: 176.24
InChI Key: ACYMMEQOQBHCJM-UHFFFAOYSA-N
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Description

4-o-Tolyl-[1,2,3]thiadiazole is a heterocyclic compound that features a thiadiazole ring substituted with a tolyl group at the 4-position.

Mechanism of Action

Target of Action

The primary targets of 4-o-Tolyl-[1,2,3]thiadiazole are various bacterial strains such as Enterobacter aerogenes, Escherichia coli ATCC 13048, Salmonella kentucky, Pseudomonas aeruginosa, Klebsiella pneumoniae, Proteus and Gram-positive bacteria such as Staphylococcus aureus ATCC 25923, Listeria monocytogenes ATCC 7644, Enterococcus faecium, Enterococcus durans, Staphylococcus aureus ATCC, Serratia marcescens, Staphylococcus hominis, Staphylococcus epidermidis, alfa Streptococcus haemolyticus, Enterococcus faecium . These bacteria play a significant role in various infectious diseases.

Mode of Action

This compound interacts with its bacterial targets, inhibiting their growth and proliferation . The compound’s interaction with its targets results in changes at the molecular level, disrupting the normal functioning of the bacteria and leading to their eventual death .

Biochemical Pathways

It is known that the compound has a broad-spectrum antibacterial activity, suggesting that it may affect multiple pathways in the bacteria

Result of Action

The molecular and cellular effects of this compound’s action include the inhibition of bacterial growth and proliferation . This results in the effective control of bacterial infections, contributing to the compound’s therapeutic significance .

Action Environment

The action, efficacy, and stability of this compound can be influenced by various environmental factors. These may include the presence of other compounds, pH levels, temperature, and the specific characteristics of the bacterial strains it targets

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of 4-o-Tolyl-[1,2,3]thiadiazole typically involves the cyclization of appropriate precursors. One common method is the reaction of o-tolylhydrazine with carbon disulfide in the presence of a base, followed by oxidation . The reaction conditions often include the use of solvents such as ethanol or acetonitrile and temperatures ranging from room temperature to reflux conditions.

Industrial Production Methods: Industrial production methods for this compound may involve similar synthetic routes but are optimized for large-scale production. This includes the use of continuous flow reactors and automated systems to ensure consistent quality and yield .

Chemical Reactions Analysis

Types of Reactions: 4-o-Tolyl-[1,2,3]thiadiazole undergoes various chemical reactions, including:

Common Reagents and Conditions:

Major Products:

Comparison with Similar Compounds

Uniqueness: 4-o-Tolyl-[1,2,3]thiadiazole is unique due to the presence of the tolyl group, which can enhance its lipophilicity and biological activity. This makes it a valuable compound for developing new therapeutic agents and materials .

Properties

IUPAC Name

4-(2-methylphenyl)thiadiazole
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C9H8N2S/c1-7-4-2-3-5-8(7)9-6-12-11-10-9/h2-6H,1H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

ACYMMEQOQBHCJM-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC=CC=C1C2=CSN=N2
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C9H8N2S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

176.24 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Synthesis routes and methods

Procedure details

To thionyl chloride (1 ml), cooled to 0° C. was added N′-(1-o-tolyl-ethylidene)-hydrazinecarboxylic acid ethyl ester. The reaction mixture was heated to 60° C. for 1 h. Solvent evaporation gave 4-o-tolyl-[1,2,3]thiadiazole; 1H NMR (CDCl3, 400 MHz) δ8.51 (s, 1H), 7.65 (d, 1H, J=7.3 Hz), 7.36 (m, 3H), 2.46 (s, 3H).
Quantity
1 mL
Type
reactant
Reaction Step One
Name
N′-(1-o-tolyl-ethylidene)-hydrazinecarboxylic acid ethyl ester
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Two

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